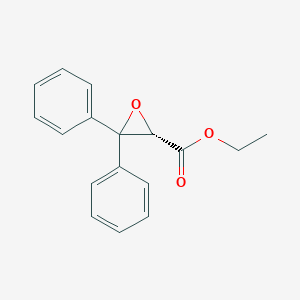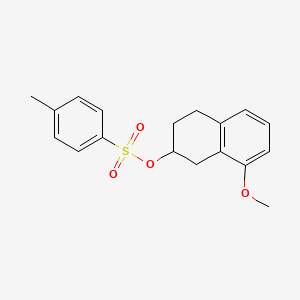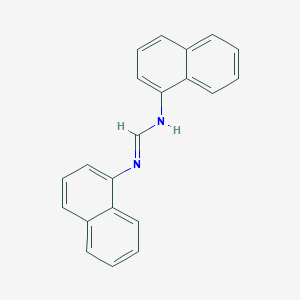![molecular formula C13H18BrNO2 B11830880 L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester](/img/structure/B11830880.png)
L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a valine residue and a 4-bromophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester typically involves the esterification of L-valine with a 4-bromobenzyl group. One common method includes the use of L-valine methyl ester hydrochloride and 4-bromomethylbenzene. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: 4-bromophenol derivatives.
Reduction: L-Valine, N-[(4-bromophenyl)methyl]-, alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as optoelectronic devices.
作用機序
The mechanism of action of L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester involves its interaction with various molecular targets. The bromophenyl group can interact with biological membranes, potentially disrupting microbial cell walls. Additionally, the valine residue may play a role in binding to specific enzymes or receptors, influencing biochemical pathways .
類似化合物との比較
Similar Compounds
L-Valine, N-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-, methyl ester: Another amino acid derivative with a biphenyl moiety.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a sulfonyl group instead of a simple bromophenyl group.
Uniqueness
L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester is unique due to its specific combination of a valine residue and a 4-bromophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C13H18BrNO2 |
|---|---|
分子量 |
300.19 g/mol |
IUPAC名 |
methyl (2S)-2-[(4-bromophenyl)methylamino]-3-methylbutanoate |
InChI |
InChI=1S/C13H18BrNO2/c1-9(2)12(13(16)17-3)15-8-10-4-6-11(14)7-5-10/h4-7,9,12,15H,8H2,1-3H3/t12-/m0/s1 |
InChIキー |
WJXJNTWKJDJAGJ-LBPRGKRZSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)Br |
正規SMILES |
CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,7R)-1-chloro-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11830812.png)
![(3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline](/img/structure/B11830818.png)

![Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B11830827.png)




![3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine](/img/structure/B11830851.png)

![N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11830860.png)


